REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]([CH2:13][CH3:14])[C:10](O)=[O:11])=[C:4]([N+:15]([O-])=O)[CH:3]=1.Cl.C(O)C.O.O.[Sn](Cl)Cl>>[CH2:13]([CH:9]1[NH:8][C:5]2[C:4](=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[NH:15][C:10]1=[O:11])[CH3:14] |f:3.4.5|
|
Name
|
|
Quantity
|
507.7 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
WAIT
|
Details
|
left at rt for 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The heterogeneous mixture was extracted with DCM (1 L×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1 L×1) and brine (1 L×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(NC2=CC(=CC=C2N1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.92 g | |
YIELD: PERCENTYIELD | 41.8% | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |